Ticlopidine

Description

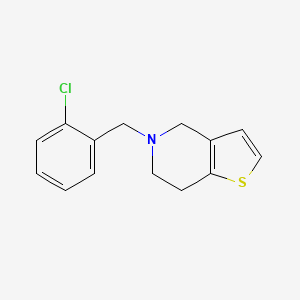

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[(2-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNS/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14/h1-4,6,8H,5,7,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWBOXQYWZNQIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)CC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023669 | |

| Record name | Ticlopidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ticlopidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014353 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 [ug/mL] (The mean of the results at pH 7.4), Freely soluble, 2.19e-02 g/L | |

| Record name | SID50085878 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Ticlopidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00208 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ticlopidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014353 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

55142-85-3 | |

| Record name | Ticlopidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55142-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ticlopidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055142853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ticlopidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00208 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ticlopidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ticlopidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TICLOPIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OM90ZUW7M1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ticlopidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014353 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

approx. 1 189°C | |

| Record name | Ticlopidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00208 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Ticlopidine's Mechanism of Action on the P2Y12 Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ticlopidine, a first-generation thienopyridine antiplatelet agent, exerts its therapeutic effect through the irreversible antagonism of the P2Y12 receptor, a critical mediator of platelet activation and aggregation. This document provides a comprehensive technical overview of this compound's mechanism of action, beginning with its necessary metabolic activation to a reactive thiol-containing metabolite. It delves into the specifics of its covalent interaction with the P2Y12 receptor and the subsequent disruption of downstream signaling pathways. This guide synthesizes quantitative data from various in vitro and ex vivo studies, details the experimental protocols used to elucidate this mechanism, and provides visual representations of the key pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field of drug development and thrombosis.

Introduction: The P2Y12 Receptor as a Prime Antiplatelet Target

The P2Y12 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of platelets. It plays a pivotal role in hemostasis and the pathophysiology of arterial thrombosis. Adenosine diphosphate (B83284) (ADP), released from dense granules of activated platelets upon vascular injury, binds to and activates the P2Y12 receptor. This activation initiates a cascade of intracellular events, culminating in platelet aggregation and the formation of a stable thrombus. The central role of the P2Y12 receptor in these processes has established it as a key target for antiplatelet therapies aimed at preventing thrombotic events such as myocardial infarction and ischemic stroke.[1]

Metabolic Activation: From Prodrug to Potent Inhibitor

This compound is administered as an inactive prodrug and requires hepatic metabolism to exert its antiplatelet effects.[1][2] This bioactivation is a multi-step process primarily mediated by cytochrome P450 (CYP) enzymes.[2]

-

Step 1: Initial Oxidation. this compound is first metabolized to an intermediate compound, 2-oxo-ticlopidine.[3][4]

-

Step 2: Thiophene (B33073) Ring Opening. Subsequent enzymatic reactions, also involving CYP enzymes, lead to the opening of the thiophene ring, forming the active metabolite.[3][5] This active metabolite, identified as UR-4501, possesses a reactive sulfhydryl (-SH) group that is crucial for its pharmacological activity.[3][6]

The metabolic activation pathway is a critical determinant of this compound's delayed onset of action.[1]

References

In Vitro Evidence of Ticlopidine's Antiplatelet Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ticlopidine, a first-generation thienopyridine, has been a subject of extensive research for its potent antiplatelet effects. This technical guide delves into the core in vitro evidence that substantiates its mechanism of action and efficacy in inhibiting platelet aggregation. We will explore the metabolic activation of this prodrug, its specific molecular target, and the downstream signaling pathways it modulates. Detailed experimental protocols and quantitative data from key studies are presented to provide a comprehensive understanding for researchers in pharmacology and drug development.

Introduction

This compound is an inhibitor of platelet aggregation used to reduce the risk of thrombotic events, such as stroke.[1] As a thienopyridine, it belongs to the same class of drugs as clopidogrel (B1663587) and prasugrel.[2] A crucial characteristic of this compound is that it is a prodrug, meaning the parent compound is inactive in vitro and requires hepatic metabolism to be converted into its active form.[3][4] This active metabolite is responsible for the drug's antiplatelet effects by irreversibly targeting a key receptor on the platelet surface.[5][6]

Mechanism of Action: Targeting the P2Y12 Receptor

The primary mechanism of this compound's antiplatelet activity is the irreversible antagonism of the P2Y12 receptor, an adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets.[5][6][7]

2.1. Metabolic Activation:

This compound undergoes a two-step metabolic process in the liver, primarily involving cytochrome P450 enzymes, to generate its active metabolite.[1][4] The thiophene (B33073) ring of this compound is first oxidized to 2-oxo-ticlopidine, which is then further metabolized to the active thiol-containing metabolite, identified as UR-4501.[4][8] It is this active metabolite that exerts the antiplatelet effect.

2.2. P2Y12 Receptor Inhibition and Downstream Signaling:

The active metabolite of this compound selectively and irreversibly binds to the P2Y12 receptor on platelets.[5][6] This binding prevents ADP from activating the receptor, which is coupled to an inhibitory G-protein (Gi). The inhibition of the Gi pathway leads to the disinhibition of adenylyl cyclase, resulting in maintained intracellular levels of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various substrates that ultimately inhibit the activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) complex.[1][7] The GPIIb/IIIa complex is the final common pathway for platelet aggregation, responsible for fibrinogen binding and the cross-linking of platelets.[7] By preventing GPIIb/IIIa activation, this compound's active metabolite effectively blocks platelet aggregation.[1][7]

References

- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Highly productive and scalable approach to synthesize this compound: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: Package Insert / Prescribing Information / MOA [drugs.com]

- 4. Identification of the active metabolite of this compound from rat in vitro metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Clopidogrel and this compound: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 8. Identification of the active metabolite of this compound from rat in vitro metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Ticlopidine's Impact on Endothelial Cell Proliferation: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ticlopidine, a thienopyridine antiplatelet agent, is primarily recognized for its irreversible inhibition of the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets. Emerging evidence, however, indicates that this compound also exerts direct effects on endothelial cells, influencing their proliferative capacity and related functions. This technical guide synthesizes the current understanding of this compound's interaction with the endothelium, providing a detailed overview of its inhibitory effects on cell proliferation, modulation of key signaling pathways, and impact on the extracellular matrix. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the vascular effects of this compound and related compounds.

Quantitative Data on this compound's Effects on Endothelial Cells

The following tables summarize the available quantitative data regarding the effects of this compound on endothelial cell functions.

Table 2.1: In Vitro Inhibition of Endothelial Cell Growth by this compound

| Cell Type | This compound Concentration (µM) | Observed Effect | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 6 | Inhibitory effect on cell growth rate | [1] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 30 | Inhibitory effect on cell growth rate | [1] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 150 | Inhibitory effect on cell growth rate | [1] |

Note: Specific percentages of inhibition were not detailed in the referenced abstract.

Table 2.2: In Vivo Inhibition of VEGF-Induced Corneal Neovascularization in Rabbits by this compound

| Treatment Group | Mean Neovascularization (NV) Score (at day 7) | Mean Circumferential Neovascularization (degrees) |

| VEGF-containing pellet (Control) | 44.2 ± 13.2 | 86 ± 25 |

| VEGF-containing pellet with 375 µg this compound | 22.8 ± 14.24 | 54 ± 16 |

Table 2.3: Effect of this compound on Ectonucleotidase Activity in HUVECs

| Enzyme Activity | This compound Concentration (µM) | Percentage Inhibition | Reference |

| ADP Hydrolysis | 60 | ~80% | [2] |

| AMP Hydrolysis | 60 | ~33% | [2] |

Table 2.4: Effect of this compound on Intracellular Calcium and Nitrite Generation in Endothelial Cells

| Cell Type | This compound Concentration (µM) | Parameter Measured | Observation | Reference |

| HUVECs | 30 | Net maximum rise in [Ca2+]i | 48.8 ± 15.6 nM | [1] |

| Bovine Aortic Endothelial Cells (BAEC) | 30 | Net maximum rise in [Ca2+]i | 28.4 ± 5.4 nM | [1] |

| HUVECs | 100 | Nitrite generation (pmoles/10^6 cells) | Increase from 227 ± 37 (basal) to 325 ± 33 | [1] |

| Bovine Aortic Endothelial Cells (BAEC) | 100 | Nitrite generation (pmoles/10^6 cells) | Increase from 182 ± 17 (basal) to 423 ± 66 | [1] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning this compound's effects on endothelial cells.

Endothelial Cell Culture

-

Cell Source: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.[1]

-

Culture Medium: Specific media formulations for endothelial cell culture are utilized, often supplemented with growth factors.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay (General Protocol)

While a specific protocol for this compound's effect on endothelial cell proliferation is not detailed in the available literature, a general protocol for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common method for assessing cell viability and proliferation, is as follows:

-

Cell Seeding: Endothelial cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

This compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 6, 30, 150 µM). Control wells receive medium with the vehicle used to dissolve this compound.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A sterile MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values of the this compound-treated wells are compared to the control wells to determine the percentage of inhibition of cell proliferation.

Rabbit Corneal Neovascularization Assay

-

Pellet Preparation: Hydron (polyhydroxyethylmethacrylate) polymer pellets are prepared containing recombinant Vascular Endothelial Growth Factor (VEGF) with or without this compound.

-

Animal Model: New Zealand White rabbits are used.

-

Surgical Procedure: A micropocket is surgically created in the cornea of anesthetized rabbits.

-

Pellet Implantation: A single VEGF-containing pellet (with or without this compound) is implanted into the corneal micropocket.

-

Observation and Measurement: The degree of neovascularization is assessed at specific time points (e.g., days 3, 5, and 7) using a slit lamp biomicroscope. Measurements include the number of vessels, vessel length, and the dimensions of the vascularized area to calculate a neovascularization score.

Immunofluorescence for Fibronectin

-

Cell Culture: HUVECs are cultured on coverslips and treated with different concentrations of this compound.

-

Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100).

-

Antibody Staining: Cells are incubated with a primary antibody specific for fibronectin, followed by a fluorescently labeled secondary antibody.

-

Imaging: The coverslips are mounted on slides and visualized using a fluorescence microscope to assess the presence and distribution of intra- and extracellular fibronectin.[1]

Signaling Pathways and Mechanisms of Action

This compound's effects on endothelial cell proliferation are multifaceted, involving the modulation of several signaling pathways and cellular processes.

Inhibition of Endothelial Cell Proliferation and Reduction of Fibronectin

This compound has been shown to inhibit the growth of HUVECs in a concentration-dependent manner.[1] This inhibitory effect is strongly associated with a significant reduction in both intracellular and extracellular fibronectin.[1] Fibronectin is a key component of the extracellular matrix that plays a crucial role in cell adhesion, migration, and proliferation. By interfering with the formation of fibronectin filaments, this compound may disrupt the necessary substrate for endothelial cell attachment and growth, thereby impeding proliferation.

Modulation of VEGF Signaling

While a direct molecular interaction between this compound and the VEGF signaling pathway in endothelial cells is not fully elucidated, in vivo studies demonstrate that this compound can significantly inhibit VEGF-induced neovascularization. This suggests that this compound may interfere with the downstream effects of VEGF signaling that lead to endothelial cell proliferation and migration.

Induction of Apoptosis via MAPK Signaling

In certain microvascular endothelial cells, this compound has been reported to induce apoptosis. This pro-apoptotic effect is associated with the prolonged activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically Extracellular signal-Regulated Kinase (ERK) 1/2 and p38. This suggests that in some contexts, this compound may shift the cellular balance from proliferation towards programmed cell death.

Conclusion and Future Directions

This compound demonstrates a clear inhibitory effect on endothelial cell proliferation, mediated at least in part by a reduction in fibronectin and potential interference with pro-angiogenic signaling pathways like VEGF. The drug's ability to induce apoptosis in certain endothelial cell types via MAPK signaling further contributes to its complex vascular profile.

For drug development professionals, these findings suggest that the therapeutic effects of this compound may extend beyond its antiplatelet activity to direct modulation of endothelial cell behavior. This could have implications for conditions characterized by pathological angiogenesis or endothelial hyperproliferation.

Future research should focus on elucidating the precise molecular mechanisms underlying this compound's effects on endothelial cells. Key areas for investigation include:

-

Quantitative in vitro proliferation studies: Determining the IC50 values of this compound for endothelial cell proliferation from various vascular beds.

-

Signaling pathway analysis: A more detailed investigation into the direct effects of this compound on the VEGF and bFGF signaling cascades in endothelial cells.

-

Fibronectin regulation: Understanding the molecular mechanisms by which this compound reduces fibronectin synthesis and/or promotes its degradation.

-

In vivo relevance: Further studies to correlate the in vitro findings with in vivo models of angiogenesis and vascular disease to better understand the clinical implications of this compound's effects on the endothelium.

A deeper understanding of these aspects will be crucial for the development of novel thienopyridine derivatives with optimized vascular effects for a range of cardiovascular and other diseases.

References

Unveiling the Untapped Potential: A Technical Guide to the Non-Thrombotic Applications of Ticlopidine in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ticlopidine, a first-generation thienopyridine, is well-established as an antiplatelet agent for the prevention of thrombotic events. However, a growing body of research has begun to illuminate its therapeutic potential beyond thrombosis. This technical guide delves into the non-thrombotic applications of this compound, providing a comprehensive overview of its effects on cancer, reperfusion injury, diabetic retinopathy, sickle cell disease, and inflammation. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed insights into the underlying mechanisms of action, quantitative data from key studies, and explicit experimental protocols to facilitate further investigation into these promising new avenues for this compound.

Anticancer Effects: Induction of Apoptosis via Endoplasmic Reticulum Stress

Recent studies have revealed a novel anticancer mechanism of this compound, centered on its ability to induce endoplasmic reticulum (ER) stress and the Unfolded Protein Response (UPR), ultimately leading to apoptosis in cancer cells.

Signaling Pathway: this compound-Induced UPR

This compound has been shown to act as an antagonist of the Sigma-1 receptor (S1R), a chaperone protein located at the mitochondria-associated ER membrane. Inhibition of S1R by this compound disrupts cellular homeostasis and triggers the UPR. This signaling cascade proceeds primarily through the PERK (protein kinase R-like endoplasmic reticulum kinase) branch of the UPR.

Quantitative Data: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | This compound Concentration (µM) | Time (hours) | Cell Viability (%) |

| A549 (Lung Carcinoma) | 125 | 48 | ~80 |

| 250 | 48 | ~60 | |

| 500 | 48 | ~40 | |

| LNCaP (Prostate Cancer) | 125 | 48 | ~60 |

| 250 | 48 | ~40 | |

| 500 | 48 | ~20 | |

| U87 (Glioblastoma) | 125 | 48 | ~90 |

| 250 | 48 | ~80 | |

| 500 | 48 | ~70 | |

| Panc-1 (Pancreatic Cancer) | 125 | 48 | ~75 |

| 250 | 48 | ~55 | |

| 500 | 48 | ~35 |

Experimental Protocols

Detailed Methodology:

-

Cell Seeding: Plate cancer cells in 96-well microplates at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 62.5, 125, 250, 500 µM) and a vehicle control.

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the absorbance of untreated control cells.

Detailed Methodology:

-

Cell Treatment: Culture and treat cancer cells with this compound as described for the cytotoxicity assay.

-

Cell Harvesting: After the treatment period, collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protection Against Ischemia-Reperfusion Injury: Inhibition of Ferroptosis

This compound has demonstrated a protective effect against hepatic ischemia-reperfusion injury by inhibiting ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation.

Signaling Pathway: this compound's Inhibition of Ferroptosis

The precise molecular target of this compound in the ferroptosis pathway is still under investigation. However, evidence suggests that this compound may interfere with the function of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), a key enzyme that enriches cellular membranes with polyunsaturated fatty acids, making them susceptible to lipid peroxidation.

Quantitative Data: Protective Effects of this compound in Hepatic Ischemia-Reperfusion Injury

| Parameter | Control (I/R) | This compound + I/R |

| Serum ALT (U/L) | Markedly elevated | Significantly reduced |

| Serum AST (U/L) | Markedly elevated | Significantly reduced |

| Hepatic Iron Accumulation | Increased | Decreased |

| Malondialdehyde (MDA) Levels | Increased | Significantly downregulated |

| 4-Hydroxynonenal (4-HNE) Levels | Increased | Significantly downregulated |

| PTGS2 (Ferroptosis marker) | Upregulated | Downregulated |

| Gr-1 (Inflammatory infiltration) | Increased | Ameliorated |

Experimental Protocols

Detailed Methodology:

-

Tissue Preparation: Fix liver tissue samples in 10% neutral buffered formalin, process, and embed in paraffin. Cut 5 µm sections and mount on slides.

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.

-

Staining: Incubate slides in a freshly prepared solution of equal parts 20% hydrochloric acid and 10% potassium ferrocyanide for 20 minutes.

-

Washing: Rinse thoroughly in distilled water.

-

Counterstaining: Counterstain with Nuclear Fast Red for 5 minutes.

-

Dehydration and Mounting: Dehydrate through graded ethanol, clear in xylene, and mount with a resinous medium.

-

Analysis: Examine under a light microscope. Ferric iron deposits will appear as bright blue precipitates.

Detailed Methodology (MDA by TBARS assay):

-

Tissue Homogenization: Homogenize liver tissue samples in a suitable buffer on ice.

-

Reaction Mixture: To the homogenate, add a solution containing thiobarbituric acid (TBA) in an acidic environment.

-

Incubation: Heat the mixture at 95°C for a specified time to allow the reaction between MDA and TBA to form a colored adduct.

-

Measurement: After cooling, measure the absorbance of the supernatant at 532 nm.

-

Quantification: Calculate the MDA concentration based on a standard curve generated with known concentrations of MDA.

Management of Diabetic Retinopathy

Clinical trials have investigated the efficacy of this compound in slowing the progression of nonproliferative diabetic retinopathy.

Quantitative Data: TIMAD Study (this compound Microangiopathy of Diabetes)[1]

| Parameter | Placebo Group | This compound Group | P-value |

| Mean Yearly Increase in Microaneurysms | 1.44 ± 4.67 | 0.48 ± 5.79 | 0.03[1] |

| Yearly Microaneurysm Progression (Insulin-Treated) | 1.57 ± 5.29 | 0.23 ± 6.66 | 0.03[1] |

| Overall Retinopathy Progression | - | Significantly less severe | 0.04[1] |

Experimental Protocol: The TIMAD Study

Study Design: A randomized, double-masked, placebo-controlled multicenter trial.

Participants: 435 patients with nonproliferative diabetic retinopathy.

Intervention:

-

This compound hydrochloride (250 mg twice daily)

-

Placebo

Duration: 3 years.

Primary Outcome Measure: The mean yearly increase in the number of definite microaneurysms as assessed by fluorescein (B123965) angiography.

Methodology:

-

Patient Recruitment: Patients with nonproliferative diabetic retinopathy were recruited across multiple centers.

-

Randomization: Patients were randomly assigned to receive either this compound or a placebo in a double-masked fashion.

-

Treatment: Patients received their assigned treatment for a duration of 3 years.

-

Follow-up and Assessment: Fluorescein angiograms were performed at baseline and annually for 3 years to assess the progression of microaneurysms and other features of diabetic retinopathy.

-

Data Analysis: The change in the number of microaneurysms and the overall progression of retinopathy were compared between the this compound and placebo groups.

Amelioration of Sickle Cell Disease Complications

Research has explored the use of this compound in sickle cell disease, primarily focusing on its effects on platelet activation and its potential to reduce vaso-occlusive crises.

Quantitative Data: this compound in Sickle Cell Disease

| Parameter | Placebo | This compound |

| Mean β-thromboglobulin (βTG) (ng/ml) | 57.9 | 26.8 |

| Mean Platelet Factor 4 (PF4) (ng/ml) | 26.2 | 8.5 |

| Platelet Life-span | No significant change | No significant improvement |

| Infarctive Sickle Crisis | - | One patient developed a crisis |

Experimental Protocol: Double-Blind Trial in Sickle Cell Disease

Study Design: A prospective, double-blind, randomized trial.

Participants: 9 asymptomatic patients with sickle cell disease.

Intervention:

-

This compound (250 mg twice daily)

-

Placebo

Duration: One month.

Outcome Measures: Platelet life-span (labeled with 111Indium oxine), platelet alpha-granule release products (β-thromboglobulin and platelet factor 4), and factor VIII related activities.

Methodology:

-

Baseline Measurements: Baseline studies of platelet life-span and other hematological parameters were performed on all patients.

-

Randomization and Treatment: Patients were randomly assigned to receive either this compound or placebo for one month in a double-blind manner.

-

Follow-up Measurements: The hematological investigations were repeated after the one-month treatment period.

-

Data Analysis: The changes in platelet life-span, βTG, PF4, and factor VIII levels were compared between the this compound and placebo groups.

Anti-Inflammatory Properties

Preclinical studies have indicated that this compound possesses anti-inflammatory properties, suggesting a potential role in inflammatory conditions beyond its antiplatelet effects.

Putative Signaling Pathway: Inhibition of NF-κB

While direct evidence for this compound is still emerging, studies on the related thienopyridine, clopidogrel, suggest that these compounds may exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

References

The Serendipitous Discovery and Chemical Synthesis of Ticlopidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ticlopidine hydrochloride, a pioneering antiplatelet agent, marked a significant advancement in the prevention of thromboembolic disorders. Initially investigated for anti-inflammatory properties, its potent inhibition of platelet aggregation was a serendipitous discovery that redirected its clinical development. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and detailed synthetic methodologies of this compound hydrochloride. It is designed to be a valuable resource, offering in-depth experimental protocols, structured quantitative data, and visual representations of key chemical pathways and experimental workflows to support research and development in the field of antithrombotic therapy.

Discovery and Historical Context

The journey of this compound hydrochloride began in the 1970s in France, where a team of scientists at Castaigne S.A., later acquired by Sanofi, were in search of novel anti-inflammatory compounds.[1][2] During routine pharmacological screening, a thienopyridine derivative, later named this compound, exhibited potent and unexpected anti-platelet activity.[1][2] This pivotal observation shifted the research focus towards its potential as an antithrombotic agent.

The compound was patented in 1973 and was first introduced to the French market in 1978 under the brand name Ticlid.[1] Its initial clinical applications were for patients at high risk of thrombotic events, such as those undergoing heart surgery or hemodialysis.[1] this compound hydrochloride later received approval in the United States in 1991 for the secondary prevention of thrombotic stroke.[1] Although its use has been largely superseded by newer antiplatelet drugs with more favorable safety profiles, like clopidogrel, the discovery of this compound was a landmark in cardiovascular medicine and paved the way for the development of the entire class of thienopyridine antiplatelet agents.

Mechanism of Action

This compound is a prodrug that requires metabolic activation in the liver to exert its pharmacological effect.[3] The active metabolite of this compound irreversibly inhibits the P2Y12 subtype of the adenosine (B11128) diphosphate (B83284) (ADP) receptor on the surface of platelets.[4] By blocking this receptor, this compound prevents ADP from binding and initiating the downstream signaling cascade that leads to the activation of the glycoprotein (B1211001) IIb/IIIa complex.[4] The activation of this complex is the final common pathway for platelet aggregation, as it enables the binding of fibrinogen, which cross-links adjacent platelets to form a thrombus. By irreversibly inhibiting the P2Y12 receptor, this compound effectively blocks platelet aggregation for the lifespan of the platelet.

References

Ticlopidine's Impact on Intracellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ticlopidine, a first-generation thienopyridine antiplatelet agent, has been a subject of extensive research due to its efficacy in preventing thrombotic events. Its therapeutic effects are primarily mediated by the irreversible antagonism of the P2Y12 receptor on platelets. This action disrupts key intracellular signaling pathways, ultimately leading to the inhibition of platelet activation and aggregation. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's action, with a focus on its impact on downstream signaling cascades. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the affected pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

Platelet activation and aggregation are critical physiological processes in hemostasis, but their dysregulation can lead to pathological thrombosis, a primary cause of major cardiovascular events such as myocardial infarction and ischemic stroke.[1] Adenosine diphosphate (B83284) (ADP) is a potent platelet agonist that, upon release from dense granules of activated platelets, binds to two G protein-coupled receptors on the platelet surface: P2Y1 and P2Y12.[2] The P2Y12 receptor, coupled to the inhibitory G protein (Gi), plays a central role in amplifying and sustaining the platelet activation response, making it a key target for antiplatelet therapies.[1][2]

This compound is a prodrug that requires hepatic metabolism by the cytochrome P450 system to be converted into its active metabolite.[3][4] This active metabolite irreversibly binds to the P2Y12 receptor, inducing a conformational change that prevents ADP from binding and initiating downstream signaling.[1][5][6] This guide delves into the intricate details of how this interaction at the receptor level translates into the modulation of critical intracellular signaling pathways.

Core Mechanism of Action: Irreversible P2Y12 Receptor Antagonism

The primary molecular target of this compound's active metabolite is the P2Y12 receptor on the platelet surface.[4][6] The binding of the active metabolite is covalent and irreversible, meaning that the inhibition of the receptor persists for the entire lifespan of the platelet (approximately 7-10 days).[5][6][7] Normal platelet function is only restored as new platelets are produced.[5]

This irreversible antagonism prevents ADP from activating the P2Y12 receptor, thereby blocking the associated intracellular signaling cascades that lead to platelet aggregation.[1][3]

Impact on Intracellular Signaling Pathways

The blockade of the P2Y12 receptor by this compound's active metabolite initiates a cascade of downstream effects on intracellular signaling molecules. The most well-characterized of these are the adenylyl cyclase/cAMP pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway.

Adenylyl Cyclase and Cyclic AMP (cAMP) Pathway

Under normal physiological conditions, ADP binding to the P2Y12 receptor leads to the activation of the associated Gi protein. This, in turn, inhibits the activity of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP).[4][8] The resulting decrease in intracellular cAMP levels contributes to platelet activation.

This compound, by blocking the P2Y12 receptor, prevents this ADP-induced inhibition of adenylyl cyclase.[8][9][10] This leads to a relative increase in intracellular cAMP levels.[4] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates a number of downstream targets, including the Vasodilator-Stimulated Phosphoprotein (VASP).[11] Phosphorylated VASP (VASP-P) is associated with the inhibition of platelet activation and aggregation.[11][12]

Figure 1: this compound's effect on the cAMP signaling pathway.

Intracellular Calcium Mobilization

This compound has been shown to inhibit agonist-induced increases in intracellular calcium concentration ([Ca2+]i).[13] One study demonstrated that this compound inhibited ADP- and thrombin-stimulated increases in [Ca2+]i in fura-2 (B149405) loaded platelets.[13] However, the same study found that this compound did not affect agonist-stimulated formation of inositol (B14025) trisphosphate (IP3) or IP3-induced Ca2+ release from intracellular stores.[13] This suggests that this compound's effect on calcium mobilization is not at the level of IP3 generation but may involve other mechanisms regulating calcium influx or sequestration.[13] Another study, however, reported no inhibitory effect of this compound on Ca2+ influx or intracellular mobilization.[14] Further research is needed to fully elucidate the precise mechanism of this compound's impact on calcium signaling.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data available on the effects of this compound on platelet function and signaling molecules.

| Parameter | Effect of this compound | Value | Reference |

| ADP-induced Platelet Aggregation | Inhibition | 50-80% | [13] |

| ADP-induced Platelet Aggregation | Inhibition (250 mg bid) | >50% within 4 days | [7] |

| ADP-induced Platelet Aggregation | Maximum Inhibition (250 mg bid) | 60-70% after 8-11 days | [7] |

| ADP concentration for 50% aggregation | Increase | ~2.5 times greater than pre-treatment | [15] |

| Collagen-induced Platelet Aggregation | Inhibition (low concentration) | Moderate | [16] |

| Collagen concentration for 50% aggregation | Increase | 3- to 4-fold increase after 36 days | [15] |

| Platelet Retention (collagen-bead column) | Inhibition (pre-treatment >30%) | Significant | [16] |

| Basal Intracellular pH | Reduction | From 7.44 to 7.41 | [17] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to assess the impact of this compound on intracellular signaling.

Platelet Aggregation Assay (Light Transmission Aggregometry)

Principle: This method measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Methodology:

-

Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

PRP Preparation: Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to obtain platelet-rich plasma (PRP). Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

-

Aggregation Measurement:

-

Place a cuvette with PRP into the aggregometer and set the baseline (0% aggregation).

-

Replace with a cuvette containing PPP to set the 100% aggregation mark.

-

Add the platelet agonist (e.g., ADP, collagen) to the PRP sample.

-

Record the change in light transmission over time as platelets aggregate.

-

-

Data Analysis: The extent of aggregation is expressed as the maximum percentage change in light transmission.

Figure 2: Experimental workflow for platelet aggregation assay.

VASP Phosphorylation Assay (Flow Cytometry)

Principle: This assay quantifies the phosphorylation state of VASP, a downstream effector of the cAMP pathway, as a specific marker of P2Y12 receptor inhibition.[11][12] P2Y12 activation leads to VASP dephosphorylation, so inhibition of this receptor results in higher levels of phosphorylated VASP (VASP-P).[11]

Methodology:

-

Blood Collection: Collect whole blood in a citrated tube.

-

Sample Incubation:

-

Incubate one aliquot of blood with prostaglandin (B15479496) E1 (PGE1) to stimulate the cAMP pathway and induce maximal VASP phosphorylation.

-

Incubate a second aliquot with both PGE1 and ADP. ADP, acting through the P2Y12 receptor, will inhibit adenylyl cyclase and lead to VASP dephosphorylation.

-

-

Fixation and Permeabilization: Fix the platelets with a fixative agent (e.g., formaldehyde) and then permeabilize the platelet membrane with a detergent to allow antibodies to access intracellular proteins.

-

Antibody Staining: Stain the platelets with a fluorescently labeled monoclonal antibody specific for phosphorylated VASP (VASP-P).

-

Flow Cytometry Analysis: Analyze the samples using a flow cytometer to measure the median fluorescence intensity (MFI) of the VASP-P staining.

-

Data Analysis: The platelet reactivity index (PRI) is calculated using the MFI of the PGE1-treated and the PGE1+ADP-treated samples. A lower PRI indicates a greater effect of the P2Y12 inhibitor.[18]

Intracellular Calcium Measurement (Fura-2 AM)

Principle: Fura-2 AM is a fluorescent dye that can be loaded into cells. Upon binding to free intracellular calcium, its fluorescence emission properties change, allowing for the ratiometric measurement of intracellular calcium concentration ([Ca2+]i).[13]

Methodology:

-

Platelet Preparation: Prepare washed platelets from PRP.

-

Dye Loading: Incubate the washed platelets with Fura-2 AM. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane. Intracellular esterases then cleave the AM group, trapping the Fura-2 inside the cell.

-

Measurement:

-

Place the Fura-2 loaded platelets in a fluorometer cuvette.

-

Excite the sample at two different wavelengths (e.g., 340 nm and 380 nm) and measure the fluorescence emission at a single wavelength (e.g., 510 nm).

-

Add a platelet agonist (e.g., ADP, thrombin) to the cuvette.

-

Continuously record the fluorescence ratio (340/380 nm).

-

-

Data Analysis: The ratio of fluorescence intensities is proportional to the intracellular calcium concentration. Changes in this ratio over time reflect changes in [Ca2+]i in response to the agonist.

Conclusion

This compound exerts its antiplatelet effect through the irreversible inhibition of the P2Y12 receptor, a critical component of the platelet activation machinery. This primary action leads to significant alterations in key intracellular signaling pathways, most notably the upregulation of the cAMP pathway and a potential modulation of intracellular calcium mobilization. The resulting inhibition of platelet aggregation underscores the therapeutic value of targeting the P2Y12 receptor in the prevention of thrombotic diseases. This technical guide provides a foundational understanding of this compound's molecular pharmacology, offering valuable insights for researchers and clinicians working in the fields of hematology, cardiology, and drug development. The detailed experimental protocols and compiled quantitative data serve as a practical resource for further investigation into the nuanced effects of thienopyridines and the development of next-generation antiplatelet therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 7. drugs.com [drugs.com]

- 8. The basic pharmacology of this compound and clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mode of action of this compound in inhibition of platelet aggregation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Vasodilator-Stimulated Phosphoprotein (VASP) Assay | Thoracic Key [thoracickey.com]

- 12. Flow cytometry analysis of intracellular VASP phosphorylation for the assessment of activating and inhibitory signal transduction pathways in human platelets--definition and detection of this compound/clopidogrel effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of this compound ex vivo on platelet intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The action of this compound on human platelets. Studies on aggregation, secretion, calcium mobilization and membrane glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics and effect of this compound on platelet aggregation in subjects with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibitory effects of this compound on platelet function as assessed by three different methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Decrease of platelet intracellular pH and adhesion by this compound in patients with vascular disease - International Angiology 1998 March;17(1):38-42 - Minerva Medica - Journals [minervamedica.it]

- 18. Flow cytometric analysis of intraplatelet VASP phosphorylation for the detection of clopidogrel resistance in patients with ischemic cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Ticlopidine-Induced Neutropenia: A Molecular Perspective

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ticlopidine, a thienopyridine antiplatelet agent, has been an effective therapeutic for the prevention of thrombotic events. However, its clinical utility is hampered by a significant adverse effect: idiosyncratic neutropenia, occurring in approximately 0.8-2.4% of patients. This severe reduction in neutrophils can lead to life-threatening infections. This technical guide provides a comprehensive overview of the molecular mechanisms currently understood to underlie this compound-induced neutropenia, intended for researchers, scientists, and professionals in drug development. We will delve into the roles of reactive metabolite formation, direct myelotoxicity, and potential immune-mediated pathways. This guide also presents quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways and experimental workflows.

Introduction

Neutropenia is defined as an absolute neutrophil count (ANC) of less than 1500 cells/µL, with severe neutropenia being classified as an ANC below 500/µL. Drug-induced neutropenia can arise from decreased production of neutrophils in the bone marrow or their increased destruction in the periphery. In the case of this compound, evidence points towards a multifactorial mechanism involving both direct toxicity to hematopoietic progenitor cells and the formation of reactive metabolites. The onset of this compound-induced neutropenia typically occurs within the first three months of treatment and is generally reversible upon discontinuation of the drug.

Quantitative Data on this compound-Induced Neutropenia

The incidence of this compound-induced neutropenia has been documented in various clinical studies. The following table summarizes key quantitative data.

| Parameter | Value | Reference |

| Overall Incidence of Neutropenia (<1200 neutrophils/mm³) | 2.4% | [1] |

| Incidence of Severe Neutropenia (<450 neutrophils/mm³) | 0.8% | [1] |

| Estimated Cumulative Incidence at 3 Months (this compound/Ginkgo biloba ext.) | 0.29% (95% CI: 0.13%–0.54%) | [2][3] |

| Onset of Neutropenia | Typically within the first 3 months of treatment | [4] |

Molecular Mechanisms

The leading hypothesis for this compound-induced neutropenia centers on its metabolic activation into cytotoxic species within the bone marrow and by neutrophils themselves.

Reactive Metabolite Formation and Direct Myelotoxicity

This compound, a prodrug, undergoes extensive metabolism. A key pathway implicated in its toxicity involves the oxidation of its thiophene (B33073) ring. This process is catalyzed by myeloperoxidase (MPO), an enzyme abundant in neutrophils and their precursors, as well as by cytochrome P450 enzymes in the liver.

This metabolic activation is thought to generate a highly reactive electrophilic intermediate, a putative thiophene-S-chloride. This reactive metabolite can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and apoptosis.

Both the parent this compound compound and its metabolites have been shown to be directly toxic to myeloid progenitor cells. This has been demonstrated in vitro using colony-forming unit (CFU) assays, which show a dose-dependent inhibition of myeloid colony formation.

The following table summarizes the cytotoxic effects of this compound and its metabolites on myeloid progenitor cells.

| Compound | Concentration | Effect | Reference |

| This compound | Starting at 10 µM | Dose-dependent cytotoxicity | [5][6] |

| This compound (after pre-incubation with human granulocytes) | Starting at 10 µM | Dose-dependent cytotoxicity | [5][6] |

| This compound (after pre-incubation with CYP3A4) | - | Increased cytotoxicity | [5][6] |

Potential Immune-Mediated Mechanisms

While the evidence is less definitive, an immune-mediated mechanism for this compound-induced neutropenia has also been proposed. This could involve the formation of drug-dependent antibodies that bind to neutrophils, leading to their premature destruction. The reactive metabolites of this compound could act as haptens, modifying neutrophil surface proteins and rendering them immunogenic. However, the detection of such antibodies has been challenging, and this mechanism remains an area of active investigation. There is some evidence of an association between certain Human Leukocyte Antigen (HLA) alleles and this compound-induced hepatotoxicity, suggesting a potential role for the adaptive immune system. Specifically, HLA-A*3303 has been linked to this compound-induced liver injury in Japanese patients, but a clear association with neutropenia has not been as firmly established[7].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathways

Experimental Workflows

Experimental Protocols

In Vitro Metabolism of this compound by Activated Neutrophils

This protocol is a representative method based on published studies to investigate the metabolism of this compound by myeloperoxidase in neutrophils.

Objective: To determine if activated human neutrophils metabolize this compound into reactive species.

Materials:

-

This compound hydrochloride

-

Human neutrophils isolated from healthy donor blood

-

Phorbol 12-myristate 13-acetate (PMA) for neutrophil activation

-

Glutathione (GSH) to trap reactive metabolites

-

Hypochlorous acid (HOCl) as a positive control for MPO-mediated oxidation

-

Myeloperoxidase (MPO) enzyme and hydrogen peroxide (H2O2)

-

High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Incubation with Activated Neutrophils:

-

Resuspend isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution).

-

Pre-incubate a suspension of neutrophils with this compound at a specified concentration (e.g., 100 µM).

-

Activate the neutrophils by adding PMA (e.g., 100 ng/mL).

-

In a parallel experiment, include GSH to trap any reactive metabolites formed.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Terminate the reaction by adding a quenching agent (e.g., ice-cold methanol).

-

-

Incubation with MPO System:

-

In a cell-free system, incubate this compound with MPO and H2O2.

-

In a separate reaction, incubate this compound with HOCl.

-

-

Analysis:

-

Centrifuge the reaction mixtures to pellet cell debris.

-

Analyze the supernatants by HPLC-MS to identify and quantify this compound metabolites, including the GSH conjugate.

-

Compare the metabolite profiles from the activated neutrophil, MPO, and HOCl systems.

-

Colony-Forming Unit (CFU) Assay for Myelotoxicity

This protocol outlines the general steps for a CFU-GM (Colony-Forming Unit-Granulocyte/Macrophage) assay to assess the direct toxicity of this compound on myeloid progenitor cells.

Objective: To quantify the dose-dependent inhibitory effect of this compound on the proliferation and differentiation of myeloid progenitor cells.

Materials:

-

Human hematopoietic progenitor cells (e.g., from umbilical cord blood or bone marrow)

-

This compound hydrochloride and its metabolites (if available)

-

Methylcellulose-based semi-solid medium (e.g., MethoCult™) supplemented with appropriate cytokines (e.g., GM-CSF, IL-3, SCF, EPO)

-

Iscove's Modified Dulbecco's Medium (IMDM)

-

Fetal Bovine Serum (FBS)

-

35 mm culture dishes

Procedure:

-

Cell Preparation:

-

Isolate mononuclear cells from the source tissue using density gradient centrifugation.

-

Perform a cell count and determine cell viability.

-

-

Culture Setup:

-

Prepare a range of concentrations of this compound (and/or its metabolites) in IMDM.

-

Add the hematopoietic progenitor cells to the methylcellulose-based medium.

-

Add the different concentrations of the test compounds to the cell-medium mixture. Include a vehicle control.

-

Plate the mixture into 35 mm culture dishes in duplicate or triplicate.

-

-

Incubation:

-

Incubate the culture dishes at 37°C in a humidified atmosphere with 5% CO2 for approximately 14 days.

-

-

Colony Counting:

-

Using an inverted microscope, count the number of CFU-GM colonies (typically defined as aggregates of >40 cells).

-

-

Data Analysis:

-

Calculate the percentage of colony formation inhibition for each concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration that causes 50% inhibition of colony formation).

-

Detection of Drug-Dependent Anti-Neutrophil Antibodies

This is a generalized protocol for the detection of antibodies that bind to neutrophils in the presence of a drug, based on flow cytometry.

Objective: To screen for the presence of this compound-dependent antibodies in patient serum.

Materials:

-

Patient serum (from a patient with suspected this compound-induced neutropenia)

-

Control serum (from a healthy donor)

-

Isolated neutrophils from a healthy donor of a known blood type

-

This compound hydrochloride

-

Fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-human IgG)

-

Flow cytometer

Procedure:

-

Neutrophil Preparation: Isolate neutrophils from a healthy donor.

-

Incubation:

-

Incubate the isolated neutrophils with patient serum in the presence of a therapeutic concentration of this compound.

-

As controls, incubate neutrophils with:

-

Patient serum without this compound.

-

Control serum with and without this compound.

-

Neutrophils alone.

-

-

Incubate for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 4°C or 37°C).

-

-

Staining:

-

Wash the neutrophils to remove unbound antibodies.

-

Add the fluorescently labeled secondary antibody and incubate in the dark.

-

-

Flow Cytometry Analysis:

-

Wash the cells again.

-

Analyze the samples on a flow cytometer to detect the fluorescence intensity of the neutrophils. An increase in fluorescence in the presence of both patient serum and this compound compared to the controls would suggest the presence of drug-dependent antibodies.

-

Conclusion and Future Directions

The molecular basis of this compound-induced neutropenia is complex, with strong evidence pointing towards metabolic activation and direct myelotoxicity. The formation of a reactive thiophene-S-chloride metabolite by MPO in neutrophils and their precursors appears to be a key initiating event. While an immune-mediated mechanism is plausible, further research is required to definitively establish its role and to identify specific drug-dependent antibodies and any associated HLA predispositions.

For drug development professionals, these findings underscore the importance of early screening for metabolic activation by immune cells and direct hematopoietic toxicity. For researchers, elucidating the precise downstream signaling pathways activated by this compound's reactive metabolites and definitively characterizing the potential immune response will be crucial for a complete understanding of this adverse drug reaction and for the development of safer antiplatelet therapies.

References

- 1. T cell - Wikipedia [en.wikipedia.org]

- 2. Demonstration of drug-dependent antibodies in two patients with neutrophenia and successful treatment with granulocyte-colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mouse Granulocyte-Macrophage Colony-Forming Unit Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. vbn.aau.dk [vbn.aau.dk]

- 5. Versiti - Immune Neutropenia | Diagnostic Laboratories | Versiti [versiti.org]

- 6. dls.com [dls.com]

- 7. This compound-induced hepatotoxicity is associated with specific human leukocyte antigen genomic subtypes in Japanese patients: a preliminary case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]

Ticlopidine's Impact on Fibronectin Formation in Cell Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ticlopidine, a well-established antiplatelet agent, has been shown to exert effects beyond its primary therapeutic target of ADP receptor P2Y12 on platelets. Emerging evidence, though requiring further contemporary investigation, points towards its potential to modulate the expression of key extracellular matrix (ECM) proteins, specifically fibronectin. This technical guide synthesizes available data, proposes potential mechanisms of action, and provides detailed experimental protocols to facilitate further research into the effect of this compound on fibronectin formation in cell culture. The primary audience for this document includes researchers in cell biology, pharmacology, and drug development who are interested in the secondary effects of known drugs and their potential for repurposing.

Introduction

Fibronectin is a high-molecular-weight glycoprotein (B1211001) of the extracellular matrix that plays a pivotal role in cell adhesion, migration, growth, and differentiation. It is also critically involved in pathological processes such as fibrosis and cancer metastasis. The regulation of fibronectin synthesis and deposition is a complex process, with signaling pathways such as the Transforming Growth Factor-beta (TGF-β) pathway playing a central role.[1]

This compound is a thienopyridine antiplatelet drug that irreversibly inhibits the P2Y12 receptor on platelets, thereby reducing platelet aggregation.[2] While its hematological effects are well-documented, its influence on the cellular microenvironment and ECM production is less understood. An early study by Conforti et al. (1988) provided initial evidence that this compound can reduce both intracellular and extracellular fibronectin in human umbilical vein endothelial cells (HUVECs) in culture.[3] This observation suggests a potential mechanism by which this compound may influence vascular biology beyond its anti-thrombotic properties. This guide aims to revisit this finding in a modern context, offering hypothetical signaling pathways and robust experimental designs to quantify this compound's effect on fibronectin formation.

Quantitative Data Summary

While the seminal study by Conforti et al. (1988) reported a "marked reduction" in fibronectin, it lacked detailed quantitative data.[3] To guide future research, the following tables present hypothetical data illustrating a potential dose-dependent effect of this compound on fibronectin expression in a cell culture model, such as human fibroblasts or endothelial cells.

Table 1: Hypothetical Effect of this compound on Fibronectin Protein Levels in Cell Lysates (Western Blot Quantification)

| This compound Concentration (µM) | Mean Relative Fibronectin Protein Level (Normalized to Control) | Standard Deviation | p-value (vs. Control) |

| 0 (Control) | 1.00 | 0.12 | - |

| 10 | 0.85 | 0.10 | < 0.05 |

| 50 | 0.62 | 0.08 | < 0.01 |

| 100 | 0.41 | 0.06 | < 0.001 |

Table 2: Hypothetical Effect of this compound on Secreted Fibronectin Levels in Cell Culture Supernatant (ELISA Quantification)

| This compound Concentration (µM) | Mean Fibronectin Concentration (ng/mL) | Standard Deviation | p-value (vs. Control) |

| 0 (Control) | 1500 | 120 | - |

| 10 | 1250 | 110 | < 0.05 |

| 50 | 980 | 95 | < 0.01 |

| 100 | 650 | 70 | < 0.001 |

Proposed Signaling Pathways

The precise signaling pathway by which this compound may inhibit fibronectin formation is not yet elucidated. However, based on the known regulation of fibronectin and the effects of similar drugs like clopidogrel, a plausible hypothesis involves the modulation of the TGF-β signaling cascade.[4][5][6] Platelets are a major source of TGF-β, and this compound's antiplatelet action could reduce its release.[7] Furthermore, this compound may have direct cellular effects that intersect with fibronectin-regulating pathways.

Below is a diagram illustrating the established TGF-β pathway leading to fibronectin synthesis and a hypothesized point of intervention for this compound.

References

- 1. dovepress.com [dovepress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The effect of this compound on human endothelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clopidogrel Reduces Fibronectin Accumulation and Improves Diabetes-Induced Renal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clopidogrel Reduces Fibronectin Accumulation and Improves Diabetes-Induced Renal Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Platelet Activation by Clopidogrel Prevents Hypertension-Induced Cardiac Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. perfusion.com [perfusion.com]

Unmasking Ticlopidine: A Technical Guide to Its Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ticlopidine, a first-generation thienopyridine antiplatelet agent, has been a cornerstone in the prevention of thrombotic events. Its primary mechanism of action involves the irreversible antagonism of the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets.[1] However, a growing body of evidence highlights a range of off-target interactions that contribute to its complex pharmacological profile and are implicated in its adverse drug reactions. This technical guide provides an in-depth investigation into the key off-target effects of this compound, focusing on its potent inhibition of Cytochrome P450 (CYP) enzymes, its multifaceted interference with mitochondrial function, and its specific inhibition of ectonucleoside triphosphate diphosphohydrolase-1 (NTPDase1). This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and pathway visualizations to aid researchers and drug development professionals in understanding and navigating the broader pharmacological landscape of this compound.

Off-Target Profile of this compound: A Summary

Beyond its intended antiplatelet activity, this compound exhibits significant interactions with other crucial biological systems. These off-target effects are not mediated by its active metabolite that blocks the P2Y12 receptor, but rather by the parent compound itself. The most clinically relevant off-target activities include the broad-spectrum inhibition of hepatic CYP enzymes, leading to numerous drug-drug interactions, and the disruption of mitochondrial bioenergetics. A more recently identified specific off-target is the inhibition of NTPDase1, an enzyme critical for regulating extracellular nucleotide levels.

Inhibition of Cytochrome P450 (CYP) Enzymes

This compound is a potent inhibitor of several key CYP450 isoforms, the family of enzymes responsible for the metabolism of a vast number of drugs.[2] This inhibition is a primary cause of clinically significant drug-drug interactions observed with this compound administration.[2][3]

Quantitative Data: this compound's Inhibitory Potency against CYP Isoforms

The inhibitory potential of this compound against various CYP isoforms has been quantified using in vitro studies with human liver microsomes (HLMs). The data, presented in Table 1, highlights this compound's potent, competitive inhibition of CYP2C19 and CYP2D6, with Ki values falling within its therapeutic plasma concentrations (1–3 µM).[2][3]

| CYP Isoform | Probe Substrate | Type of Inhibition | Ki Value (µM) | Reference |

| CYP2C19 | (S)-Mephenytoin | Competitive | 1.2 ± 0.5 | [2][3] |

| CYP2D6 | Dextromethorphan | Competitive | 3.4 ± 0.3 | [2][3] |

| CYP1A2 | Phenacetin | Moderate Inhibitor | 49 ± 19 | [2][3] |

| CYP2C9 | Tolbutamide | Weak Inhibitor | > 75 | [2][3] |

| CYP2E1 | Chlorzoxazone | Marginal Effect | 584 ± 48 | [2][3] |

| CYP3A | Midazolam | Marginal Effect | > 1000 | [2][3] |

| Table 1: In vitro inhibitory constants (Ki) of this compound for major Cytochrome P450 isoforms. |

Experimental Protocol: In Vitro CYP Inhibition Assay

The following protocol outlines a typical methodology for determining the inhibitory potential of this compound on CYP isoforms using human liver microsomes.[4][5]

Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of this compound for CYP-mediated metabolism of a probe substrate.

Materials:

-

Pooled human liver microsomes (HLMs)

-

This compound hydrochloride

-

CYP-isoform specific probe substrates (e.g., (S)-Mephenytoin for CYP2C19)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

96-well plates

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is ≤ 1%.

-

Prepare a series of this compound dilutions to achieve the desired final concentrations (e.g., 0.1 to 100 µM).

-

Prepare the probe substrate solution at a concentration around its known Km value.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add potassium phosphate buffer, diluted HLMs, and the various concentrations of this compound solution (or vehicle control).

-

Pre-incubate the mixture for 5-10 minutes at 37°C.

-

Initiate the metabolic reaction by adding the probe substrate and the NADPH regenerating system.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C, ensuring the time is within the linear range of metabolite formation.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding a cold solvent, such as acetonitrile, containing an internal standard.

-

Centrifuge the plate to pellet the microsomal protein.

-

Transfer the supernatant for analysis.

-

-

Analysis:

-

Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percent inhibition of CYP activity for each this compound concentration compared to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Determine the Ki value using the Cheng-Prusoff equation for competitive inhibition, if applicable, based on Dixon plots.[4]

-

Visualization: CYP Inhibition Assay Workflow

Workflow for determining CYP inhibition by this compound.

Interference with Mitochondrial Function

This compound exerts multiple disruptive effects on mitochondrial bioenergetics. These effects are complex and appear to result from profound alterations in the mitochondrial membrane and key components of the energy production machinery rather than a single target.[2][4]

Quantitative and Qualitative Mitochondrial Effects